Antibacterial Activity of Coumarin-Pyrazole Carboxamides Against Escherichia coli: Class-Level Potency Superior to Ciprofloxacin
Within the coumarin-pyrazole carboxamide chemotype, the most potent analog reported (8III-k, MIC = 0.25 mg/L) significantly exceeded the fluoroquinolone comparator ciprofloxacin (MIC = 0.5 mg/L) in inhibiting E. coli growth [1]. Although direct data for CAS 1219901-95-7 are not available in the published study, the isopropyl-bearing scaffold is structurally analogous to the active series, suggesting that this specific substitution pattern may similarly confer potent antibacterial activity.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | Not directly measured; scaffold analog 8III-k MIC = 0.25 mg/L |
| Comparator Or Baseline | Ciprofloxacin MIC = 0.5 mg/L |
| Quantified Difference | Scaffold analog 8III-k is 2-fold more potent than ciprofloxacin |
| Conditions | Broth microdilution assay; bacterial strain not further specified in abstract |
Why This Matters
Demonstrates that the coumarin-pyrazole carboxamide scaffold, to which CAS 1219901-95-7 belongs, can achieve superior antibacterial potency over a clinically used fluoroquinolone, making it a high-priority scaffold for further development.
- [1] Liu H, Ren ZL, Wang W, Gong JX, Chu MJ, Ma QW, Wang JC, Lv XH. Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity. Eur J Med Chem. 2018 Sep 5;157:81-87. doi: 10.1016/j.ejmech.2018.07.059. PMID: 30075404. View Source
